

understanding the pharmacokinetics of AxI-IN 14

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An In-Depth Technical Guide to the Pharmacokinetics of a Novel AXL Inhibitor

Disclaimer: No specific public data was found for a compound designated "**AxI-IN-14**." This guide will provide a detailed analysis of a potent and well-characterized AXL inhibitor, referred to as compound [I] or 13c in recent literature, as a representative example of a novel therapeutic candidate targeting the AXL receptor tyrosine kinase.[1][2]

Introduction

The AXL receptor tyrosine kinase is a critical player in various cellular processes, including cell survival, proliferation, and migration.[3][4] Its overexpression is linked to poor prognosis and drug resistance in numerous cancers, such as non-small cell lung cancer, breast cancer, and acute myeloid leukemia, making it a compelling target for anticancer therapies.[4][5][6] This document provides a technical overview of the pharmacokinetics of a novel 1,6-naphthyridin-4-one-based AXL inhibitor, a promising preclinical candidate for AXL-targeting cancer treatment. [1][2]

Pharmacokinetic Profile

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this novel AXL inhibitor possesses favorable properties, including a long half-life, suggesting the potential for sustained therapeutic exposure.[1][2]

Quantitative Pharmacokinetic Data



The following table summarizes the key pharmacokinetic parameters of the novel AXL inhibitor in rats following oral administration.

Parameter	Value	Unit
Cmax	2906	ng/mL
AUC (0-∞)	59,815	ng∙h/mL
T½ (Half-life)	10.09	h
MRT (Mean Residence Time)	16.5	h

Data sourced from pharmacokinetic studies in rats.[1][2]

Experimental Protocols In Vivo Pharmacokinetic Study

- Animal Model: Sprague-Dawley rats were used to evaluate the pharmacokinetic properties of the compound.[2]
- Dosing: While the exact oral dose used in the pharmacokinetic study is not specified in the provided abstracts, the compound was administered to assess its oral bioavailability and pharmacokinetic profile.[1][2]
- Sample Analysis: Blood samples were collected at various time points to determine the
 plasma concentration of the inhibitor. This data was then used to calculate key
 pharmacokinetic parameters such as Cmax, AUC, and half-life.[1][2]

In Vivo Antitumor Activity Study

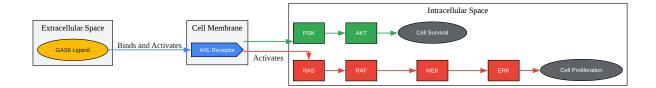
- Animal Model: BaF3/TEL-AXL xenograft mice were utilized to assess the in vivo antitumor efficacy of the AXL inhibitor.[1]
- Treatment Groups: The study included groups of mice treated with once-daily oral doses of 25, 50, and 100 mg/kg of the inhibitor.[1]



Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, which was
measured and compared across the different dosage groups.[1] The compound
demonstrated potent, dose-dependent antitumor activity.[1]

Signaling Pathways and Experimental Workflows AXL Signaling Pathway

The AXL signaling pathway plays a crucial role in cancer progression by activating downstream cascades that promote cell survival, proliferation, and migration.[3]



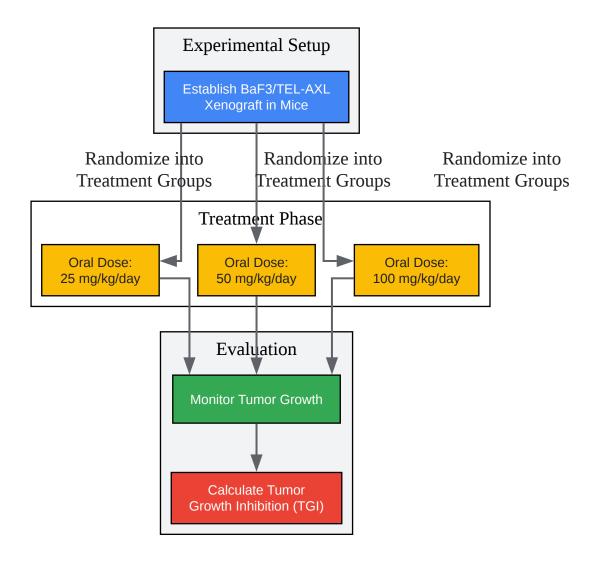
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Caption: The GAS6/AXL signaling cascade.

In Vivo Antitumor Efficacy Workflow

The following diagram illustrates the workflow for the preclinical evaluation of the novel AXL inhibitor's antitumor activity.





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Caption: Workflow for in vivo antitumor efficacy study.

Conclusion

The novel 1,6-naphthyridin-4-one-based AXL inhibitor demonstrates a promising preclinical pharmacokinetic profile, characterized by a long half-life and substantial oral exposure in rats. [1][2] Coupled with its potent in vivo antitumor activity in a xenograft mouse model, this compound represents a strong candidate for further development as a therapeutic agent for AXL-driven cancers.[1] The favorable pharmacokinetics suggest that a sustained and effective therapeutic window may be achievable in clinical settings.



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